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molecular formula C9H13BClNO3 B578320 3-Chloro-2-isobutoxypyridine-5-boronic acid CAS No. 1217500-89-4

3-Chloro-2-isobutoxypyridine-5-boronic acid

Cat. No. B578320
M. Wt: 229.467
InChI Key: QWZDHUOBERCAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

To a suspension of 5-chloro-6-isobutoxypyridin-3-ylboronic acid (3.02 g, 13.1 mmol) in acetic acid/water (1:1 20 mL) cooled to 0° C. was slowly added peracetic acid (3.9 mL, 20.0 mmol) and the reaction mixture was maintained at 0° C. for 1.5 hours and then at room temperature for 1 hour. Additional peracetic acid (3.9 mL, 20.0 mmol) was added and the reaction stirred at room temperature for 40 minutes after which time the suspension dissolved. The reaction mixture was quenched with sodium thiosulphate solution (15 mL) and stirred for 5 minutes. The mixture was extracted with ethyl acetate (2×30 mL) and the combined organic extracts washed with brine (30 mL), dried over magnesium sulphate and filtered. The solvent was removed under reduced pressure to give a yellow oil (3.66 g). Purification by flash column chromatography (Biotage™ 50 g silica cartridge) eluting with a gradient of dichloromethane/methanol (100% to 90% to 80%) gave the title compound (1.94 g, 73%) as a white solid.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[N:6][C:7]=1[O:8][CH2:9][CH:10]([CH3:12])[CH3:11].C(OO)(=[O:18])C>C(O)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:18])[CH:5]=[N:6][C:7]=1[O:8][CH2:9][CH:10]([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
ClC=1C=C(C=NC1OCC(C)C)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
peracetic acid
Quantity
3.9 mL
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
peracetic acid
Quantity
3.9 mL
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 40 minutes after which time the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 0° C. for 1.5 hours
Duration
1.5 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sodium thiosulphate solution (15 mL)
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OCC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: CALCULATEDPERCENTYIELD 138.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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